Diethyl 2-(2-cyanopropan-2-yl)malonate

Description

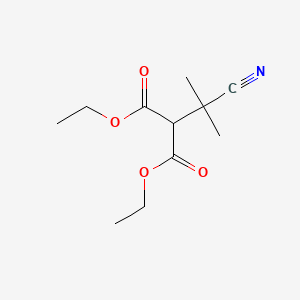

Diethyl 2-(2-cyanopropan-2-yl)malonate is a malonate derivative featuring a branched 2-cyanopropan-2-yl substituent at the central carbon of the propanedioate core. The compound’s structure combines the reactivity of the malonate ester with the electron-withdrawing cyano group, which enhances the acidity of the α-hydrogens and influences its chemical behavior.

Properties

IUPAC Name |

diethyl 2-(2-cyanopropan-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-15-9(13)8(10(14)16-6-2)11(3,4)7-12/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPMRDPBCWDMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)C(C)(C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-cyanopropan-2-yl)malonate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with 2-bromo-2-cyanopropane in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-cyanopropan-2-yl)malonate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.

Reduction: Lithium aluminum hydride or hydrogenation with a catalyst like palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Hydrolysis: Diethyl malonate and 2-cyanopropanoic acid.

Reduction: Diethyl 2-(2-aminopropan-2-yl)malonate.

Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(2-cyanopropan-2-yl)malonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(2-cyanopropan-2-yl)malonate depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The cyano group can undergo various transformations, leading to the formation of different functional groups. The ester groups can be hydrolyzed or reduced, providing versatility in synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of Diethyl 2-(2-cyanopropan-2-yl)malonate with analogous compounds:

Key Observations:

- Acidity: The cyano group enhances α-hydrogen acidity, making the compound more reactive in enolate formation compared to phenylacetyl or ethoxymethylene analogs .

- Solubility: Polar nitrile groups improve solubility in aprotic solvents (e.g., DMF, acetonitrile) relative to nonpolar alkyl-substituted malonates .

Stability and Reactivity

- Hydrolysis Sensitivity: The cyano group may hydrolyze to carboxylic acids under acidic/basic conditions, limiting stability compared to ether-linked substituents (e.g., ethoxymethylene in ) .

- Thermal Stability: Higher molecular weight and branching may reduce volatility compared to Diethyl 2-(2-cyanoethyl)-malonate, which has a reported boiling point of 388.7 K under reduced pressure .

Biological Activity

Diethyl 2-(2-cyanopropan-2-yl)malonate is a malonic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- CAS Number : 17216-62-5

- Boiling Point : 115-118 °C (at 2 mmHg)

- Density : 1.078 g/mL at 25 °C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Properties

This compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication in certain cell lines, potentially making it a candidate for further development in antiviral therapies.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells and inhibit cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 15.3 | Cell cycle arrest in G2/M phase |

| SNU398 (Liver Cancer) | 12.8 | Activation of caspase pathways |

Case Studies

In a notable study published in MDPI, researchers explored the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The findings revealed that the compound significantly reduced cell viability, suggesting its potential as an effective anticancer agent .

Another investigation focused on the compound's mechanism of action, revealing that it promotes early apoptosis and disrupts the normal cell cycle progression in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.